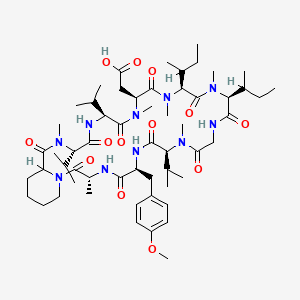
Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) is a complex cyclic peptide. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.
Cyclization: Forming the cyclic structure by linking the N-terminus and C-terminus of the linear peptide.
Industrial Production Methods
Industrial production of such cyclic peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the peptide and the reaction conditions used.
Scientific Research Applications
Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its potential as a stable peptide with biological activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism by which Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The cyclic structure enhances its binding affinity and stability, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-alanyl-glycine): A simpler cyclic dipeptide used in similar research applications.
Cyclo(L-alanyl-L-glutamine): Known for its therapeutic applications in medicine.
Cyclo(L-alanyl-L-alanine): Studied for its stability and solubility properties.
Uniqueness
Cyclo(L-alanyl-(2S)-2-piperidinecarbonyl-N-methyl-L-valyl-L-valyl-N-methyl-L-alpha-aspartyl-N-methyl-L-isoleucyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-O-methyl-L-tyrosyl) stands out due to its complex structure, which provides enhanced stability and potential for diverse biological activities compared to simpler cyclic peptides.
Properties
CAS No. |
159105-12-1 |
|---|---|
Molecular Formula |
C57H92N10O13 |
Molecular Weight |
1125.4 g/mol |
IUPAC Name |
2-[(3R,6S,9S,15S,18S,21S,24S,27S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H92N10O13/c1-18-34(9)47-50(72)58-30-42(68)63(13)45(32(5)6)51(73)60-39(28-37-23-25-38(80-17)26-24-37)49(71)59-36(11)53(75)67-27-21-20-22-40(67)54(76)64(14)46(33(7)8)52(74)61-44(31(3)4)56(78)62(12)41(29-43(69)70)55(77)66(16)48(35(10)19-2)57(79)65(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,72)(H,59,71)(H,60,73)(H,61,74)(H,69,70)/t34?,35?,36-,39+,40?,41+,44+,45+,46+,47+,48+/m1/s1 |
InChI Key |
VDCLCAXYTCLVQY-YGESTRDJSA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCCCC2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















